molecular formula C23H28N2O3 B13451542 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester

4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester

Cat. No.: B13451542
M. Wt: 386.4 g/mol
InChI Key: QKRGHVDSVANHAD-XUTDRSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester involves several steps. The starting materials typically include benzyl piperidine and phenyl-13C6-amino compounds. The synthetic route involves the following steps:

Chemical Reactions Analysis

4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is similar to that of Remifentanil. It acts on the opioid receptors in the central nervous system, particularly the mu-opioid receptors. The binding of the compound to these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways.

Comparison with Similar Compounds

4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications involving isotope tracing and quantification.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 1-benzyl-4-[(1,2,3,4,5,6-13C6)cyclohexatrienyl(propanoyl)amino]piperidine-4-carboxylate

InChI

InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3/i5+1,8+1,9+1,12+1,13+1,20+1

InChI Key

QKRGHVDSVANHAD-XUTDRSDQSA-N

Isomeric SMILES

CCC(=O)N([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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